REACTION_CXSMILES
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[CH:1]1([CH2:6][C:7]2[C:8](OS(C(F)(F)F)(=O)=O)=[N:9][CH:10]=[CH:11][CH:12]=2)[CH2:5][CH:4]=[CH:3][CH2:2]1.C(N(CC)CC)C.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>CN(C=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH:4]12[CH2:5][CH:1]([CH:2]=[CH:3]1)[CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[N:9][C:8]2=1 |f:4.5.6|
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Name
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Trifluoro-methanesulfonic acid 3-cyclopent-3-enylmethyl-pyridin-2-yl ester
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Quantity
|
3.1 g
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Type
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reactant
|
Smiles
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C1(CC=CC1)CC=1C(=NC=CC1)OS(=O)(=O)C(F)(F)F
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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1.52 g
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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334 mg
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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72 mg
|
Type
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catalyst
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Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
|
|
Quantity
|
1 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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degassed (3 N2/vacuum cycles)
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Type
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CUSTOM
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Details
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consumption of starting material
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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ADDITION
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Details
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poured into 50% saturated aqueous NaCl solution (75 mL)
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Type
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EXTRACTION
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Details
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then extracted with EtOAc (4×30 mL)
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Type
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WASH
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Details
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The combined organic layer was washed with H2O (2×50 mL), saturated aqueous NaHCO3 solution (50 mL), saturated aqueous NaCl solution (50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated to an oil, 2.3 g
|
Type
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CUSTOM
|
Details
|
Of this material 1.89 g was chromatographed on silica gel eluting with 20% EtOAc/hexanes
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Reaction Time |
6 h |
Name
|
|
Type
|
product
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Smiles
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C12C=3N=CC=CC3CC(C=C1)C2
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.07 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 67.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |